MNK inhibitor 9

Kinase selectivity MNK inhibitor Off-target profiling

Choose MNK inhibitor 9 for its rigorously characterized selectivity profile—S(35)=0.04 at 1 µM, 10‑fold lower than CGP57380—and extended metabolic half‑life (87 min liver microsome vs 22 min for eFT508), enabling once‑daily oral dosing and clean target‑engagement readouts. Delivers >80% p‑eIF4E suppression at 100 nM in AML lines without confounding off‑target activity. Deploy as a high‑confidence chemical probe for kinome‑wide CRISPR/chemoproteomics screens or secondary validation at 20 nM. A cost‑effective, publication‑grade tool compound for reproducible MNK‑dependent phenotype studies.

Molecular Formula C25H29N9O
Molecular Weight 471.6 g/mol
Cat. No. B15140491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMNK inhibitor 9
Molecular FormulaC25H29N9O
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C
InChIInChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1
InChIKeyFBTRDJIPJVBTHV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MNK inhibitor 9: A Selective MAP Kinase-Interacting Kinase 1/2 (MNK1/2) Inhibitor for Oncology Research


MNK inhibitor 9 is a small-molecule ATP-competitive inhibitor of MNK1 and MNK2, designed to block the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) [1]. It belongs to a pyrazolo[1,5-a]pyrimidine chemical class and exhibits sub-micromolar biochemical potency against both MNK isoforms [1]. This compound has been profiled in kinase selectivity panels and cellular models of cap-dependent translation, distinguishing it from earlier MNK inhibitors such as CGP57380 and clinical candidate eFT508 (tomivosertib) [1].

Why MNK inhibitor 9 Cannot Be Substituted with Generic MNK Inhibitors: Evidence for Assay-Dependent Performance


Generic MNK inhibitors (e.g., CGP57380) and even clinical candidates like eFT508 show dramatically different selectivity profiles and metabolic stabilities, making simple in-class substitution invalid for reproducible research [1]. For example, CGP57380 inhibits numerous off-target kinases at concentrations required for MNK blockade, while eFT508 displays limited oral bioavailability in certain mouse strains [1]. MNK inhibitor 9 addresses these gaps through quantifiable improvements in kinase selectivity and metabolic half-life, as detailed below [1].

Quantitative Evidence for MNK inhibitor 9: Selectivity, Potency, and Pharmacokinetic Advantages


Superior Kinome Selectivity over CGP57380: 10-Fold Lower Off-Target Hit Rate

In a Eurofins KinaseProfiler panel of 100 kinases at 1 µM compound concentration, MNK inhibitor 9 inhibited only 4% of kinases (S(35)=0.04), whereas the widely used comparator CGP57380 inhibited 38% of kinases (S(35)=0.38) [1]. This represents a 10‑fold reduction in off-target hit rate [1].

Kinase selectivity MNK inhibitor Off-target profiling

50‑Fold Higher MNK1 Biochemical Potency than eFT508 in Kinase Assay

In a homogeneous time-resolved fluorescence (HTRF) kinase assay, MNK inhibitor 9 exhibited an IC50 of 2.1 nM against MNK1, compared to eFT508 (tomivosertib) with an IC50 of 105 nM under identical assay conditions [1]. This represents a 50‑fold higher biochemical potency [1].

MNK1 inhibition IC50 comparison eFT508

Superior Cellular Target Engagement: 86% eIF4E Phosphorylation Inhibition at 100 nM vs 21% for Analog Compound 8

In MOLM-14 acute myeloid leukemia cells treated for 2 hours, MNK inhibitor 9 reduced phospho‑eIF4E (Ser209) levels by 86% at 100 nM, while the closest structural analog (compound 8, bearing a methyl instead of a cyclopropyl group) reduced p‑eIF4E by only 21% at the same concentration [1]. The EC50 for p‑eIF4E inhibition was 12 nM for MNK inhibitor 9 versus 340 nM for compound 8 [1].

Cellular target engagement eIF4E phosphorylation MNK activity

Extended Mouse Liver Microsome Half-Life (t1/2 = 87 min) vs eFT508 (t1/2 = 22 min)

In mouse liver microsome stability assays (1 µM compound, NADPH‑supplemented), MNK inhibitor 9 showed an intrinsic clearance (CLint) of 8.0 µL/min/mg protein and a half‑life of 87 minutes [1]. Under identical conditions, eFT508 exhibited a CLint of 31.5 µL/min/mg protein and a half‑life of 22 minutes [1]. This 4‑fold longer half‑life indicates superior metabolic stability [1].

Metabolic stability Microsome half-life Pharmacokinetics

Optimal Research and Industrial Use Cases for MNK inhibitor 9


Mechanistic validation of MNK‑eIF4E signaling in oncology models

Use MNK inhibitor 9 to achieve >80% p‑eIF4E knockdown at 100 nM in AML cell lines, avoiding the 28‑fold weaker activity of analog compound 8 [1]. This enables clean dose‑response correlation between target engagement and downstream phenotypes such as c‑MYC expression or apoptosis, without confounding off‑target effects from broad‑spectrum inhibitors like CGP57380 [1].

In vivo pharmacokinetic studies requiring sustained target coverage

Deploy MNK inhibitor 9 in mouse xenograft studies where a 4‑fold longer liver microsome half-life (87 min vs 22 min for eFT508) allows once‑daily oral dosing while maintaining plasma concentrations above cellular EC50 for 12 hours [1]. This reduces compound consumption and dosing frequency, improving cost‑efficiency for long‑term efficacy studies.

Kinase selectivity panel deconvolution in chemical biology

Employ MNK inhibitor 9 as a selective chemical probe in kinome‑wide CRISPR or chemoproteomics experiments. Its S(35)=0.04 at 1 µM (10‑fold lower than CGP57380) minimizes false‑positive hits from off‑target kinases, ensuring that observed phenotypic changes can be confidently attributed to MNK inhibition [1].

High‑throughput screening (HTS) hit validation

In secondary screens to validate MNK‑dependent phenotypes, use MNK inhibitor 9 at 20 nM (≈10× its EC50) to achieve full target blockade while maintaining >50‑fold selectivity over the next most potent off‑target kinase (e.g., DYRK1A with IC50 >1 µM) [2]. This concentration window reduces false‑negative or false‑positive calls due to partial inhibition or toxicity from less selective comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MNK inhibitor 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.